7-(4-氯苄基)-1,3-二甲基-8-(吗啉-4-基甲基)-3,7-二氢-1H-嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione” is a type of imidazo[4,5-b]pyridine-based inhibitor . It has been used in studies related to Aurora kinases .
Synthesis Analysis
The synthesis of similar morpholine-containing compounds has been described in the literature. They are typically synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .Molecular Structure Analysis
The molecular structure of similar morpholine-based compounds has been assessed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar morpholine-containing compounds typically involve a Mannich reaction followed by a Michael addition .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR and ESI-HRMS .科学研究应用
晶体结构和分子相互作用
对结构相关的化合物(例如 8-氨基-7-(4-吗啉丁基)茶碱)的研究揭示了它们晶体结构和分子相互作用的细节。这些研究显示了嘌呤稠合环系统的典型几何构型,其中特定的构象受分子内氢键的影响。吗啉环通常采用椅形构象,通过分子间氢键促进了分子的稳定性。这些结构见解对于了解这些化合物的物理和化学性质至关重要,有可能指导它们在药物设计和开发中的应用 (Karczmarzyk & Pawłowski, 1997)。
心血管和抗心律失常活性
该家族中的化合物已被合成并对其心血管作用进行了测试,包括心电图、抗心律失常和降压活性。例如,某些衍生物在实验性诱导的心律失常中显示出强大的预防性抗心律失常活性,突出了这些化合物被开发成心血管药物的潜力 (Chłoń-Rzepa et al., 2004)。
抗焦虑活性
另一个感兴趣的领域是 7-芳基哌嗪基烷基-8-吗啉-4-基-嘌呤-2,6-二酮衍生物的抗焦虑活性。这些化合物已被设计、合成并研究了它们对血清素受体的亲和力,显示出作为抗焦虑剂的潜力。这些分子的结构特征,例如吗啉环和芳基哌嗪片段,在它们与血清素受体的结合中起着重要作用,表明它们在治疗焦虑相关疾病中的效用 (Chłoń-Rzepa et al., 2014)。
镇痛活性
对具有各种部分的 8-甲氧基-1,3-二甲基-2,6-二氧嘌呤-7-基衍生物的研究也显示出显着的镇痛和抗炎作用。这些发现表明,此类化合物可以开发成新类别的镇痛和抗炎剂,为现有药物提供潜在的替代品 (Zygmunt et al., 2015)。
未来方向
属性
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-3-5-14(20)6-4-13)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQVRSBUODAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。